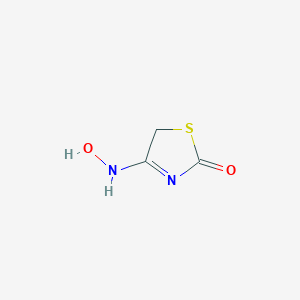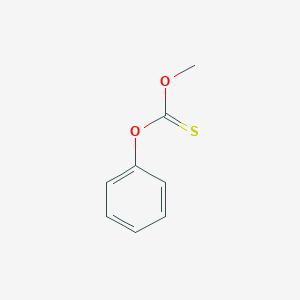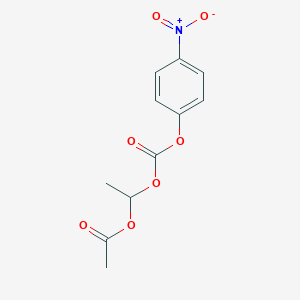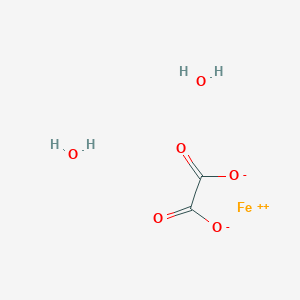
Ferrous oxalate dihydrate
Descripción general
Descripción
High Proton Conductivity
Ferrous oxalate dihydrate has been identified as a material with high proton conductivity, which is significant for applications such as electrolytes in fuel cells or sensors. Its one-dimensional coordination polymer structure allows for a proton conductivity of 1.3 mS cm(-1) at ambient temperature, which is remarkably high considering the absence of any strong acidic groups. This suggests the potential for new proton conductive materials based on coordination polymers .
Synthesis and Transformation to Iron Oxides
The synthesis of ferrous oxalate dihydrate can be achieved through the precipitation of ferrous ions with oxalic acid. Depending on the conditions, different polymorphs can be obtained, such as the monoclinic α-Fe(C2O4) · 2H2O and the orthorhombic β-type. These polymorphs can be thermally decomposed to form various iron oxides, including hematite (α-Fe2O3) and magnetite (Fe3O4), under controlled atmospheric conditions. The morphology of the original oxalate crystals is often retained during this transformation .
Electrical Conductivity and Kinetic Modeling
Direct current electrical conductivity measurements have been used to study the solid-state reactions involved in the synthesis of iron oxides from ferrous oxalate dihydrate. These measurements provide additional information on the reaction processes, which are also characterized by infrared spectroscopy and X-ray diffraction. The formation of Fe3O4 and α-Fe2O3 has been indicated, with the possibility of intermediate γ-Fe2O3 formation under certain conditions .
Kinetic modeling has been applied to the thermal dehydration of ferrous oxalate dihydrate polymorphs, revealing differences in the kinetic behaviors of the α- and β-phases. A combined kinetic model has been developed to describe the induction period, surface reaction, and phase boundary reaction, providing insights into the physicogeometrical kinetics of the dehydration process .
Gas Sensing and Crystallization
Ferrous oxalate dihydrate nanowires have been synthesized and transformed into porous nanowire-like α-Fe2O3, which exhibits good gas-sensing properties, particularly for ethanol. The sensor response is attributed to the high content of defect-related oxygen species .
The crystallization of ferrous oxalate dihydrate in simulated dihydrate phosphoric acid product has been studied, with the induction time and nucleation rates being affected by supersaturation ratios. The presence of cetyl pyridinium chloride (CPC) additive modifies the crystal shape and increases the surface energy .
Amorphous Iron Oxide Formation
The formation and transformation of amorphous iron(III) oxide during the thermal decomposition of ferrous oxalate dihydrate in air have been investigated. The process involves the formation of poorly crystalline anhydrous FeC2O4 and amorphous Fe2O3, which eventually crystallizes to α-Fe2O3. The reaction steps are kinetically controlled by the formation or reconstruction of surface product layers .
Bimetallic Complexes and Proton Conduction
Ferrous oxalate dihydrate has been used as an intermediate in the synthesis of oxalate-bridged bimetallic complexes, which exhibit both ferromagnetism and proton conduction. These complexes, with hydrophilic tri(3-hydroxypropyl)ammonium ions, show promise for applications requiring both magnetic and conductive properties .
Aplicaciones Científicas De Investigación
Synthesis of Magnetite Nanoparticles : Ferrous oxalate dihydrate can be used to synthesize magnetite nanoparticles via thermal decomposition. Different polymorphs of ferrous oxalate dihydrate can be obtained by controlling the precipitation and aging conditions. These nanoparticles show potential in various applications due to their magnetic properties (Angermann & Töpfer, 2008).
Formation of Poorly Crystalline Fe2O3 Nanorods : Nanorod ferrous oxalate dihydrate has been synthesized and used as a precursor to form nanocrystalline hematite. The resulting Fe2O3 demonstrates peculiar magnetic properties and shows potential for applications in magnetic materials (Perović et al., 2015).
Production of γ-Fe2O3 (Maghemite) : Thermal decomposition of ferrous oxalate dihydrate is a method to produce γ-Fe2O3. The process involves dehydration and oxidative decomposition, leading to the formation of maghemite, a type of iron oxide with magnetic properties (Rao, Shashimohan & Biswas, 1974).
Gas-Sensing Properties : Ferrous oxalate dihydrate can be used to create porous nanowire-like α-Fe2O3 with good gas-sensing characteristics. This application is significant for developing sensitive and efficient gas sensors (Jia, Ni & Fang, 2021).
Kinetic Modeling of Thermal Dehydration : Studies have been conducted to understand the kinetic behavior of the thermal dehydration of ferrous oxalate dihydrate polymorphs. These studies are important for industrial processes where precise control of thermal reactions is crucial (Ogasawara & Koga, 2014).
Purification of Phosphoric Acid : Ferrous oxalate dihydrate has been used in methods to reduce iron content in phosphoric acid, demonstrating its utility in chemical purification processes (Abdel‐Ghafar et al., 2019).
Proton Conductivity : Ferrous oxalate dihydrate exhibits high proton conductivity at ambient temperature, making it a potential material for electrolytes in fuel cells or sensors (Yamada, Sadakiyo & Kitagawa, 2009).
Crystallization Studies : The crystallization process of ferrous oxalate dihydrate has been investigated, which is relevant for understanding and controlling crystal growth in various chemical processes (Abdel‐Ghafar et al., 2018).
Safety And Hazards
Ferrous oxalate dihydrate is harmful if swallowed or in contact with skin . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It reacts with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive .
Direcciones Futuras
Ferrous oxalate dihydrate has been used as an inexpensive material for photocatalytic applications . It has emerged as an important building block for the preparation of new, functional advanced materials . It has high proton conductivity and photocatalytic activity . It is also used as a precursor to various iron oxides .
Propiedades
IUPAC Name |
iron(2+);oxalate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZZSLZTJVZSX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975879 | |
| Record name | Iron(2+) ethanedioate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous oxalate dihydrate | |
CAS RN |
6047-25-2 | |
| Record name | Ferrous oxalate dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous oxalate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+) ethanedioate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS OXALATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6X3YBU50D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

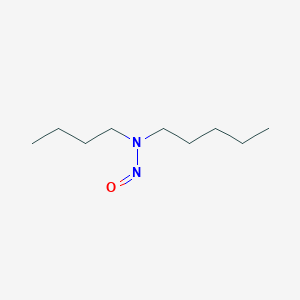
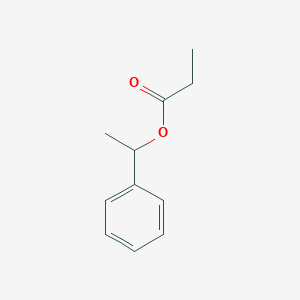
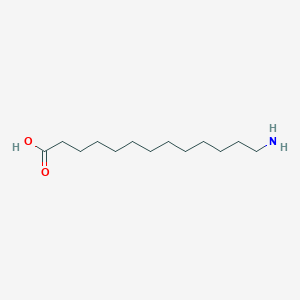
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)

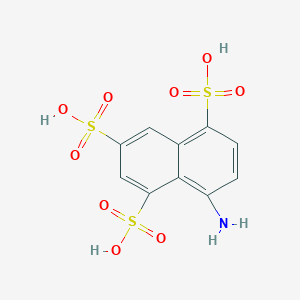
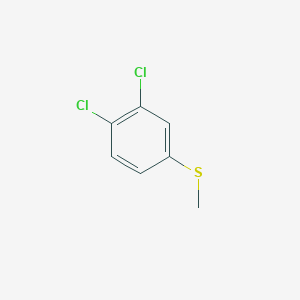
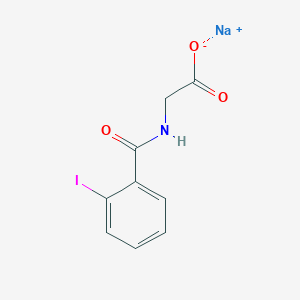
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
